(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
Overview
Description
(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester, also known as Boc-HCEE, is an organic compound composed of a carboxylic acid and an amine. It is a white crystalline solid with a melting point of 85°C and a boiling point of 140°C. Boc-HCEE is a versatile molecule that has been used in a wide range of applications in the fields of chemistry and biology. It has been used as an intermediate in the synthesis of other molecules, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the structure and function of proteins.
Scientific Research Applications
Synthesis and Applications in Drug Research
Ring-Closing Metathesis and Diastereoselective Synthesis : The compound is involved in the synthesis of various pharmacologically important derivatives. For instance, ring-closing metathesis and diastereoselective Grignard reactions were key steps in synthesizing a functionalized cyclohexene skeleton of GS4104, demonstrating the compound's utility in complex organic syntheses (Cong & Yao, 2006).
Biocatalytic Asymmetric Synthesis : A study explored the use of bacterial strains for the asymmetric synthesis of vinyl-ACCA, a key chiral intermediate in the synthesis of hepatitis C virus inhibitors. This indicates the compound's role in the development of efficient biocatalytic processes for producing pharmacologically active intermediates (Zhu et al., 2018).
Preparation of Protected Amino Acids for Peptide Synthesis : Derivatives of the compound have been used in the preparation of protected amino acids suitable for solid-phase peptide synthesis. This shows its relevance in the field of peptide chemistry and drug design (Wagner & Tilley, 1990).
Chemical and Structural Studies
Characterization of Novel Derivatives and Complexes : Studies on the chemical and structural characterization of various novel derivatives, including their copper(II) complexes, indicate the compound's application in understanding complex molecular structures and interactions (Yamato et al., 2000).
Functionalized Polymer Synthesis : The compound's derivatives have been used in the synthesis of functionalized ethyl cellulose, showcasing its importance in developing new polymeric materials with varied chemical properties and potential applications in various industrial sectors (Ikeuchi et al., 2010).
Synthesis of Functional Cyclic Esters : The compound's utility extends to the design and synthesis of new cyclic esters containing protected functional groups. This is crucial for the field of polymer chemistry, particularly in ring-opening polymerization (Trollsås et al., 2000).
Application in Food Systems and Material Sciences
Production of Phytosteryl Amino Acid Ester Hydrochlorides : The compound's derivatives have been utilized in the production of phytosteryl amino acid ester hydrochlorides, highlighting its potential application in food systems due to enhanced emulsifying properties (Jia et al., 2019).
Development of Degradable Polycationic Materials : Research into amino acid vinyl esters derived from the compound points to its role in creating new monomer palettes for degradable polycationic materials, demonstrating its significance in material sciences (Thomas et al., 2012).
properties
IUPAC Name |
ethyl (1R,3S,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFMJGAVWORNIZ-OUAUKWLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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